1,3-Benzodioxol-4-ol

Overview

Description

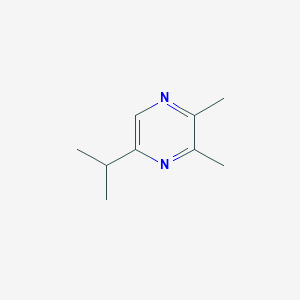

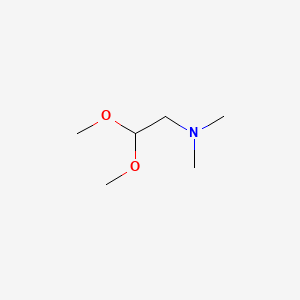

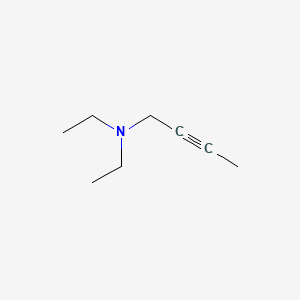

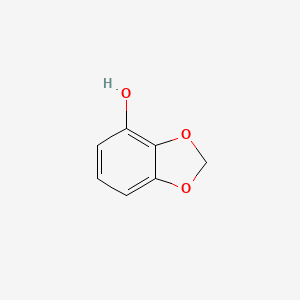

1,3-Benzodioxol-4-ol is an organic compound with the molecular formula C7H6O3 . It is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . It is a colorless liquid and is widely found in plant products . It has shown potent antioxidant and antibacterial activities . It has been reported that 1,3-benzodioxole derivatives possess cytotoxic activity against several human tumor cell lines .

Molecular Structure Analysis

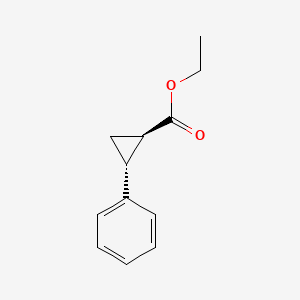

The molecular structure of 1,3-Benzodioxol-4-ol consists of a benzodioxole ring with a hydroxyl group attached to the 4-position . The molecular weight is 138.121 Da .Physical And Chemical Properties Analysis

1,3-Benzodioxol-4-ol has a density of 1.4±0.1 g/cm3, a boiling point of 239.0±29.0 °C at 760 mmHg, and a flash point of 98.4±24.3 °C . It has a molar refractivity of 34.3±0.3 cm3, a polar surface area of 39 Å2, and a molar volume of 99.0±3.0 cm3 .Scientific Research Applications

Acylation Process Improvement

The acylation of 1,3-benzodioxole was studied in a continuous process using a recyclable heterogeneous substoichiometric catalyst . The conversion rate was 73% with a selectivity of 62% of the desired acylated product . This process shows potential for improving the efficiency, sustainability, and scalability of acylation reactions .

Antimicrobial Agent

Benzodioxol derivatives, including 1,3-Benzodioxol-4-ol, have shown antimicrobial potentials . They were evaluated against different types of bacterial strains, including Staphylococcus aureus, Escherichia coli, Enterococcus faecalis, and Pseudomonas aeruginosa . The most potent compound exhibited bacterial growth inhibition with MICs of 125 (S. aureus), 250 (E. coli), 220 (E. faecalis), and 100 μg/mL (P. aeruginosa) .

Antioxidant Agent

Benzodioxol derivatives were also evaluated for their antioxidant activities . The compound 3a was the most active with an IC50 value of 21.44 μg/mL . These antioxidant properties make benzodioxol derivatives valuable materials for the pharmaceutical industry .

Antiepileptic Agent

The 1,3-benzodioxol moiety present in safrole, apiole, and myristicin essential oils and benzodioxol derivatives have shown antiepileptic activities . This suggests potential applications in the treatment of epilepsy .

Analgesic Agent

Benzodioxol derivatives have also demonstrated analgesic activities . This suggests potential applications in pain management .

Antituberculosis Agent

Benzodioxol derivatives have shown antituberculosis potentials . This suggests potential applications in the treatment of tuberculosis .

Mechanism of Action

Target of Action

1,3-Benzodioxol-4-ol, also known as BENZO[D][1,3]DIOXOL-4-OL, primarily targets the auxin receptor . Auxin receptors play a crucial role in plant growth and development, particularly in root growth . Additionally, it has been found to act as an inhibitor of cyclooxygenase (COX) enzymes , which are key enzymes in the biosynthesis of prostaglandins .

Mode of Action

The compound interacts with its targets, leading to significant changes. As an auxin receptor agonist, it enhances root-related signaling responses, promoting root growth in plants . As a COX inhibitor, it competitively inhibits the COX enzymes, thereby reducing the production of prostaglandins .

Biochemical Pathways

The compound affects several biochemical pathways. In plants, it enhances root-related signaling responses, leading to increased root growth . In the context of COX inhibition, it impacts the biosynthesis of prostaglandins, which play important roles in various biological responses .

Result of Action

The action of 1,3-Benzodioxol-4-ol leads to molecular and cellular effects. In plants, it promotes root growth . In the context of COX inhibition, it reduces the production of prostaglandins, which can lead to anti-inflammatory effects .

Safety and Hazards

properties

IUPAC Name |

1,3-benzodioxol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-5-2-1-3-6-7(5)10-4-9-6/h1-3,8H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRSKRSVTUVLURN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=CC=CC(=C2O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343020 | |

| Record name | 1,3-Benzodioxol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Benzodioxol-4-ol | |

CAS RN |

69393-72-2 | |

| Record name | 1,3-Benzodioxol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.